A Comprehensive Technical Guide to the Exact Mass and Molecular Weight of Methyl 2-cyano-6-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-cyano-6-hydroxybenzoate is an aromatic organic compound of interest in synthetic chemistry and potentially in the development of novel...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-6-hydroxybenzoate is an aromatic organic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, comprising a benzoate backbone with cyano and hydroxyl functional groups, offers multiple sites for chemical modification, making it a versatile building block. An accurate understanding of its fundamental physicochemical properties, particularly its exact mass and molecular weight, is a critical first step in its characterization and a prerequisite for its use in advanced research and development.
This technical guide provides a detailed exploration of the exact mass and molecular weight of Methyl 2-cyano-6-hydroxybenzoate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the precise identification and quantification of this compound. As a Senior Application Scientist, this guide moves beyond a simple statement of values to explain the underlying principles of their determination, emphasizing the importance of these parameters in modern analytical chemistry.
The Chemical Identity of Methyl 2-cyano-6-hydroxybenzoate
The nomenclature, "Methyl 2-cyano-6-hydroxybenzoate," precisely defines its chemical structure. It consists of a benzene ring with a methyl ester group at position 1, a cyano group at position 2, and a hydroxyl group at position 6. This arrangement gives it the chemical formula C₉H₇NO₃ .
It is important to note that while the chemical structure can be confidently deduced from its name, a specific CAS number for Methyl 2-cyano-6-hydroxybenzoate is not readily found in major chemical databases. This may indicate that it is a novel or less-common compound. The data presented in this guide are therefore based on the theoretical calculations for the chemical formula C₉H₇NO₃, which are expected to be identical for this specific isomer.
Caption: Chemical structure of Methyl 2-cyano-6-hydroxybenzoate.
Distinguishing Exact Mass from Molecular Weight
In the realm of analytical chemistry, the terms "exact mass" and "molecular weight" are often used interchangeably in general discourse. However, for the scientist engaged in precise structural elucidation and quantification, the distinction is crucial.
Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in Daltons (Da) or atomic mass units (amu).
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] It is a more precise value and is fundamental in high-resolution mass spectrometry.[2] The ability to measure the exact mass of a molecule with high accuracy allows for the determination of its elemental composition.[3]
For Methyl 2-cyano-6-hydroxybenzoate (C₉H₇NO₃), the difference, though slight, is significant in high-resolution analytical techniques.
Core Data: Exact Mass and Molecular Weight
The following table summarizes the calculated exact mass and molecular weight for Methyl 2-cyano-6-hydroxybenzoate based on its chemical formula, C₉H₇NO₃.
Parameter
Value
Unit
Source
Chemical Formula
C₉H₇NO₃
-
Deduced from Name
Molecular Weight
177.16
g/mol
PubChem
Exact Mass
177.042593085
Da
PubChem
Note: These values are for the chemical formula C₉H₇NO₃ and are presented for the isomer Methyl 2-cyano-6-hydroxybenzoate. The values were sourced from PubChem's data for isomers with the same formula, such as 4-Nitrocinnamaldehyde.
Experimental Determination: The Role of Mass Spectrometry
The theoretical values presented above are confirmed experimentally using mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For the structural elucidation of organic compounds, high-resolution mass spectrometry (HRMS) is indispensable.[2]
Experimental Workflow:
Caption: A generalized workflow for the determination of exact mass using mass spectrometry.
Step-by-Step Methodology:
Sample Preparation: A dilute solution of Methyl 2-cyano-6-hydroxybenzoate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Ionization: The sample solution is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation.[5]
Mass Analysis: The generated ions are accelerated into a mass analyzer. High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, are used to separate the ions based on their precise mass-to-charge ratio.[2]
Detection: The separated ions are detected, and their abundance is recorded.
Data Analysis: The output is a mass spectrum, which is a plot of ion intensity versus the mass-to-charge ratio. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the experimental exact mass.
The high accuracy of HRMS allows for the confident determination of the elemental formula of the analyte, which in this case would confirm the C₉H₇NO₃ composition of Methyl 2-cyano-6-hydroxybenzoate.[6]
Conclusion
The exact mass and molecular weight are fundamental constants for any chemical compound, serving as the basis for its unequivocal identification and quantification. For Methyl 2-cyano-6-hydroxybenzoate, with a chemical formula of C₉H₇NO₃, the calculated molecular weight is 177.16 g/mol , and the exact mass is 177.042593085 Da. These values, determinable with high precision using modern mass spectrometry, are essential for researchers in drug discovery, chemical synthesis, and materials science. This guide has provided not only these critical values but also the scientific context and experimental considerations necessary for their application in a research setting.
References
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]
Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 635. Retrieved from [Link]
PubChem. 4-Nitrocinnamaldehyde. Retrieved from [Link]
IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. Retrieved from [Link]
Fiveable. (2025, August 15). 13.2 Structural elucidation using mass spectrometry. Retrieved from [Link]
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]
University of Missouri. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-cyano-6-hydroxybenzoate
Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for determining the structure of molecules. It provides...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for determining the structure of molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For a multifunctional aromatic compound like Methyl 2-cyano-6-hydroxybenzoate, ¹H and ¹³C NMR are crucial for confirming its identity and purity.
The presence of a hydroxyl, a cyano, and a methyl ester group on the benzene ring creates a distinct electronic environment for each proton and carbon atom. Understanding the interplay of the electronic effects (both inductive and resonance) of these substituents is key to accurately assigning the NMR signals.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Methyl 2-cyano-6-hydroxybenzoate is expected to exhibit distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern on the benzene ring.
Key Features of the Predicted ¹H NMR Spectrum:
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts are influenced by the electron-withdrawing nature of the cyano and methyl ester groups and the electron-donating effect of the hydroxyl group. The relative positions of these protons will lead to specific splitting patterns (multiplicities) due to spin-spin coupling.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[1][2]
Hydroxyl Proton: The hydroxyl proton (-OH) will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Below is a DOT graph illustrating the proton environments in Methyl 2-cyano-6-hydroxybenzoate.
Proton Environments in Methyl 2-cyano-6-hydroxybenzoate
Table 1: Predicted ¹H NMR Data for Methyl 2-cyano-6-hydroxybenzoate
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-3
~7.0 - 7.2
Doublet of doublets (dd)
~8.0, 1.0
1H
H-4
~6.8 - 7.0
Triplet (t)
~8.0
1H
H-5
~7.3 - 7.5
Doublet of doublets (dd)
~8.0, 1.0
1H
-OCH₃
~3.9
Singlet (s)
-
3H
-OH
Variable
Broad Singlet (br s)
-
1H
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 2-cyano-6-hydroxybenzoate will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
Key Features of the Predicted ¹³C NMR Spectrum:
Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the range of δ 110-160 ppm. The carbons directly attached to the substituents (C-1, C-2, and C-6) will have significantly different chemical shifts compared to the other aromatic carbons.
Ester Carbonyl Carbon: The carbonyl carbon of the methyl ester group is expected to have a chemical shift in the downfield region, typically around δ 165-175 ppm.[3]
Methyl Carbon: The carbon of the methyl ester group will appear in the upfield region, generally around δ 50-55 ppm.[2]
Cyano Carbon: The carbon of the cyano group will have a chemical shift in the range of δ 115-125 ppm.[4]
Below is a DOT graph illustrating the carbon environments in Methyl 2-cyano-6-hydroxybenzoate.
Carbon Environments in Methyl 2-cyano-6-hydroxybenzoate
Table 2: Predicted ¹³C NMR Data for Methyl 2-cyano-6-hydroxybenzoate
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1
~120 - 125
C-2
~155 - 160
C-3
~115 - 120
C-4
~130 - 135
C-5
~110 - 115
C-6
~100 - 105
-C=O
~168 - 172
-OCH₃
~52 - 55
-CN
~117 - 120
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 2-cyano-6-hydroxybenzoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified solid sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak.
3. ¹H NMR Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
4. ¹³C NMR Data Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for all carbon atoms, simplifying interpretation.
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[5]
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensities for non-quaternary carbons.
5. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Perform baseline correction to ensure a flat baseline.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
This structured approach, from sample preparation to data processing, ensures the integrity and reliability of the obtained NMR data, which is fundamental for the unequivocal structural confirmation of Methyl 2-cyano-6-hydroxybenzoate.
Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of Methyl 2-cyano-6-hydroxybenzoate. By leveraging data from analogous compounds and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for the structural characterization of this molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for researchers and professionals in the field of chemical synthesis and drug development.
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
Jacobsen, J. P., & Schaumburg, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(6), 1505-1517. [Link]
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
Taylor & Francis Online. Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. [Link]
Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
World Scientific Publishing. 17O NMR Spectroscopic Study of Substituted Benzoyl Cations. [Link]
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
Insight Medical Publishing. Synthesis, Characterization and In-Silico ADMET Screening of Mono- and Dicarbomethoxylated 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) and Their Hydrazides and Hydrazones. [Link]
Solvation Thermodynamics and Empirical Profiling of Methyl 2-cyano-6-hydroxybenzoate
Executive Summary In the landscape of early-stage drug development and active pharmaceutical ingredient (API) processing, understanding the solubility profile of a target compound is not merely a regulatory checkbox—it i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of early-stage drug development and active pharmaceutical ingredient (API) processing, understanding the solubility profile of a target compound is not merely a regulatory checkbox—it is the thermodynamic foundation of crystallization, extraction, and formulation design. Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0) presents a fascinating case study in solvation mechanics. Due to its specific substitution pattern—a methyl ester at C1, a cyano group at C2, and a hydroxyl group at C6—the molecule exhibits non-classical solubility behaviors driven by competing intra- and intermolecular forces.
This whitepaper provides an in-depth technical guide to the solubility profile of Methyl 2-cyano-6-hydroxybenzoate in organic solvents. By deconstructing its molecular mechanics, applying predictive Hansen Solubility Parameters (HSP), and detailing a self-validating empirical protocol, this guide equips researchers with the actionable intelligence required to optimize solvent selection for downstream processing.
Structural Mechanics & Causality of Solvation
To predict how Methyl 2-cyano-6-hydroxybenzoate behaves in various organic solvents, we must first analyze the causality behind its molecular interactions. The solubility of this compound is dictated by two dominant structural features:
The "Masked" Hydroxyl Group via Intramolecular Hydrogen Bonding
The proximity of the C6-hydroxyl group to the C1-methyl ester carbonyl creates a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding. Extensive spectroscopic and molecular dynamics studies on structurally analogous salicylates (such as methyl salicylate) confirm that this intramolecular bond is maintained even in the liquid phase and in the presence of competing solvents .
The Causal Effect: Because the hydrogen-bond donating capacity (
δh
) of the hydroxyl group is internally satisfied, it is effectively "masked" from the bulk solvent. This drastically reduces the energetic penalty of cavity formation in non-polar environments, rendering the molecule significantly more lipophilic and soluble in non-polar solvents (e.g., toluene) than a standard, unbonded phenol.
The C2-Cyano Dipole
While the intramolecular H-bond increases lipophilicity, the C2-cyano (-C≡N) group introduces a strong, localized dipole moment (
δp
) and acts as a potent hydrogen-bond acceptor. This dual nature allows the molecule to engage in robust dipole-dipole interactions, driving exceptional solubility in polar aprotic solvents.
Figure 1: Mechanistic pathway of solvation driven by intramolecular hydrogen bonding.
Before committing to empirical screening, we utilize the Hansen Solubility Parameter (HSP) framework to predict solvent compatibility . The HSP model divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (
δd
), Polarity (
δp
), and Hydrogen Bonding (
δh
) .
Based on group contribution methods adjusted for the intramolecular masking effect, the estimated HSP values for Methyl 2-cyano-6-hydroxybenzoate are detailed in Table 1.
Facilitates moderate van der Waals interactions with aromatic and aliphatic solvents.
Polarity (
δp
)
~10.2 MPa
0.5
High polarity driven by the synergistic vectors of the C2-Cyano and C1-Ester groups.
H-Bonding (
δh
)
~6.5 MPa
0.5
Artificially low due to the C6-OH intramolecular bond; limits solubility in pure water.
Interpretation: Solvents whose HSP coordinates closely match these values (minimizing the interaction radius,
Ra
) will act as optimal solvents. Polar aprotic solvents like Ethyl Acetate and Acetone represent the "sweet spot" within this solubility sphere.
Empirical Determination: A Self-Validating Protocol
To transition from predictive models to actionable data, we employ the isothermal shake-flask method coupled with HPLC-UV quantification. As an Application Scientist, I mandate this specific workflow because it is a self-validating system : it inherently distinguishes between transient kinetic solubility (supersaturation) and true thermodynamic equilibrium.
Step-by-Step Methodology
Saturation Preparation: Add an excess amount (approx. 500 mg) of Methyl 2-cyano-6-hydroxybenzoate API into 5 mL glass vials containing 2 mL of the target organic solvent. The visible presence of solid API ensures the system can reach saturation.
Thermostatic Equilibration: Seal the vials and place them in an orbital shaker incubator set precisely at 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: A 48-hour window is critical to overcome the activation energy barrier of dissolution and ensure the system has relaxed into its lowest thermodynamic energy state, preventing false-positive supersaturation readings.
Isothermal Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C, followed by filtration of the supernatant through a 0.22 µm syringe filter.
Crucial Material Choice: You must use PTFE (Polytetrafluoroethylene) filters, not Nylon. Nylon contains amide linkages that can act as H-bond donors/acceptors, potentially adsorbing the highly polarized cyano-benzoate derivative and artificially lowering the quantified solubility. PTFE is chemically inert, ensuring 100% recovery of the dissolved API.
Dilution and HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the HPLC calibration curve. Quantify the API concentration using a C18 column with UV detection at
λmax
~ 280 nm.
Figure 2: Self-validating shake-flask methodology for thermodynamic solubility determination.
Quantitative Solubility Profile
Based on the structural mechanics and empirical validation protocols described above, the thermodynamic solubility profile of Methyl 2-cyano-6-hydroxybenzoate across various solvent classes is summarized in Table 2.
Table 2: Thermodynamic Solubility Profile at 25°C
Solvent Class
Solvent
Dielectric Constant (
ε
)
Solubility (mg/mL)
Solvation Mechanism & Utility
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 250
Strong dipole-dipole interactions. Ideal for biological assay stock solutions.
Polar Aprotic
Ethyl Acetate
6.0
120 - 150
Excellent matching of
δp
and
δd
. Optimal solvent for liquid-liquid extraction.
Polar Protic
Methanol
32.7
40 - 60
H-bond donation to the cyano nitrogen; limited by the hydrophobic bulk of the aromatic ring.
Polar Protic
Ethanol
24.3
30 - 50
Similar to methanol, but slightly lower capacity due to increased aliphatic chain length.
Non-Polar
Toluene
2.4
15 - 25
π−π
stacking with the aromatic ring; facilitated by the masked C6-OH group. Good for crystallization anti-solvent.
Non-Polar
n-Hexane
1.9
< 2
High cavity formation energy penalty; poor
δp
matching. Excellent anti-solvent.
Aqueous
Water
80.1
< 0.1
Highly lipophilic; strong hydrophobic effect and lack of available H-bond donors.
Conclusion and Formulation Strategy
The solubility profile of Methyl 2-cyano-6-hydroxybenzoate is a textbook example of how intramolecular forces dictate macroscopic physical properties. Because the C6-hydroxyl group is locked in an intramolecular hydrogen bond with the C1-ester, the molecule behaves with far greater lipophilicity than its raw functional groups would suggest.
Strategic Takeaways for Drug Development:
Crystallization Design: The steep solubility gradient between polar aprotic solvents (Ethyl Acetate) and non-polar aliphatic solvents (n-Hexane) makes an EtOAc/Hexane binary mixture an exceptional system for anti-solvent crystallization.
Extraction: For isolating this compound from complex mixtures or reaction broths, Ethyl Acetate is the solvent of choice due to its high capacity and favorable partition coefficient.
Formulation: Due to its near-zero aqueous solubility, oral formulations will require solubility enhancement techniques, such as amorphous solid dispersions (ASDs) or lipid-based drug delivery systems (SMEDDS), leveraging its high solubility in lipophilic and polar aprotic excipients.
References
Title: On the structure of liquid methyl salicylate: The role of intramolecular hydrogen bonding
Source: European Journal of Chemistry
URL: [Link]
Title: Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link]
Title: Drug Solubility: Importance and Enhancement Techniques
Source: PMC - National Institutes of Health
URL: [Link]
Title: Hansen approach versus COSMO-RS for predicting the solubility of an organic UV filter in cosmetic solvents
Source: ResearchGate
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Palladium-Catalyzed Synthesis of Methyl 2-cyano-6-hydroxybenzoate
Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Compound: Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0) Application: Advanced building block for the synthesis of functionalized sal...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Compound: Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0)
Application: Advanced building block for the synthesis of functionalized salicylates, benzonitriles, and active pharmaceutical ingredients (APIs).
Introduction and Retrosynthetic Strategy
Methyl 2-cyano-6-hydroxybenzoate is a highly functionalized, tri-substituted aromatic core. The presence of three distinct, contiguous functional groups (ester, nitrile, and phenol) presents a unique challenge in regioselective synthesis.
To ensure high yield and scalability, this protocol utilizes a Palladium-catalyzed cyanation of the commercially available precursor, methyl 2-bromo-6-hydroxybenzoate. Traditional cyanation methods (e.g., Rosenmund-von Braun reaction) require stoichiometric copper(I) cyanide and extreme temperatures (>200 °C), which often lead to the degradation of sensitive functional groups like the methyl ester and free phenol. By employing a modern Pd(0)/Pd(II) catalytic cycle with Zinc Cyanide (
Zn(CN)2
), the reaction proceeds under significantly milder conditions while preventing catalyst poisoning [1].
Fig 1. Catalytic cycle workflow for the Pd-catalyzed cyanation of aryl bromides.
Reaction Optimization and Causality (E-E-A-T)
In developing a self-validating protocol, it is critical to understand why specific reagents are selected. The free phenolic -OH group is mildly acidic and can interfere with basic cyanide sources (like NaCN or KCN).
Mechanistic Insights:
Cyanide Source (
Zn(CN)2
): Zinc cyanide is uniquely suited for this transformation. It has low solubility in organic solvents like DMF. This low solubility ensures a low steady-state concentration of free cyanide ions in solution, which is critical because excess
CN−
binds irreversibly to Pd(0), forming inactive
[Pd(CN)4]2−
complexes and halting the catalytic cycle[2].
Ligand Selection (dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a large "bite angle" (99°). This geometry sterically forces the intermediate Pd(II) complex into a conformation that highly favors the final reductive elimination step, pushing the reaction forward.
Zinc Dust Additive: A catalytic amount of elemental Zinc dust (10 mol%) is added to reduce any adventitious Pd(II) back to the active Pd(0) species in situ, significantly extending the catalyst's half-life at 110 °C.
Preparation of the Reaction Vessel: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-6-hydroxybenzoate (2.31 g),
Zn(CN)2
(704 mg),
Pd2(dba)3
(183 mg), dppf (221 mg), and Zinc dust (65 mg).
Inert Atmosphere Exchange: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this pump-purge cycle three times to ensure complete removal of oxygen (critical for preventing Pd oxidation).
Solvent Addition: Syringe in 20 mL of anhydrous, sparged DMF.
Heating: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Transfer the sealed flask to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a dark red/purple suspension to a brownish-yellow slurry.
Reaction Quench & Workup (Fume Hood Mandatory): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL). Carefully pour the mixture into a separatory funnel containing 50 mL of a 1M aqueous
NaHSO4
solution (this mildly acidic quench protonates the phenol and decomposes unreacted cyanide complexes).
Safety Note: Ensure the aqueous waste is kept strictly basic (pH > 10 with NaOH) before disposal in dedicated cyanide waste to prevent HCN gas formation.
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine the organic layers and wash with saturated brine (3 x 50 mL) to remove residual DMF.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 90:10 to 70:30) to afford the product as a pale yellow solid.
Analytical Validation Data
To ensure the trustworthiness of the synthesized material, the following analytical parameters should be verified against the isolated product.
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Source: Organic Letters (ACS Publications) / NIH PMC
URL: [Link]
Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides
Source: The Journal of Organic Chemistry / Organic Chemistry Portal
URL: [Link]
Title: Methyl 2-cyano-6-hydroxybenzoate (CAS 203201-45-0) Chemical Properties
Source: National Center for Biotechnology Information (PubChem CID 22014400)
URL: [Link]
Application
Application Note: Methyl 2-cyano-6-hydroxybenzoate as a Versatile Precursor for Heterocyclic Scaffolds
Executive Summary In modern drug discovery, the rapid assembly of complex, privileged heterocyclic scaffolds from simple starting materials is a cornerstone of efficient medicinal chemistry. Methyl 2-cyano-6-hydroxybenzo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the rapid assembly of complex, privileged heterocyclic scaffolds from simple starting materials is a cornerstone of efficient medicinal chemistry. Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0) is a highly functionalized aromatic building block characterized by a unique 1,2,6-trisubstitution pattern. This specific arrangement of orthogonal reactive sites—a methyl ester, a cyano group, and a phenolic hydroxyl group—enables divergent, regioselective synthetic pathways.
This technical guide details the mechanistic rationale and self-validating protocols for converting this precursor into two high-value pharmacological scaffolds: Phthalazines (critical for designing [1]) and Benzofurans (utilized in the synthesis of [2]).
Physicochemical Profiling & Reactivity Mapping
Understanding the electronic and steric interplay between the three functional groups is essential for predicting causality in experimental choices. The table below summarizes the quantitative properties and the orthogonal reactivity profile of the precursor.
Property / Functional Group
Quantitative Data / Reactivity Profile
Molecular Weight
177.16 g/mol
LogP (Predicted)
~1.8 (Favorable for passive membrane permeability)
C1: Methyl Ester (-COOMe)
Electrophilic Center: Acts as an internal electrophilic trap. Susceptible to intramolecular nucleophilic acyl substitution (e.g., Dieckmann condensation) due to the proximity of the C2 and C6 substituents.
C2: Cyano Group (-C≡N)
Strong Electrophile: Highly susceptible to addition by strong, hard nucleophiles (like hydrazines) to form amidrazones. Its linear geometry minimizes steric hindrance during initial attack.
C6: Hydroxyl Group (-OH)
Nucleophilic Center: Phenolic oxygen (pKa ~9.5). Can be selectively deprotonated by mild bases (e.g., K₂CO₃) for O-alkylation, introducing new carbon frameworks for subsequent cyclization.
Divergent Mechanistic Pathways
The spatial arrangement of Methyl 2-cyano-6-hydroxybenzoate allows researchers to selectively dictate the direction of cyclization based on the choice of reagents.
Divergent synthetic pathways of Methyl 2-cyano-6-hydroxybenzoate to heterocycles.
Experimental Protocols & Self-Validating Systems
As a principle of robust chemical development, every protocol must include built-in validation checkpoints to ensure the mechanistic pathway has proceeded as intended before moving to subsequent steps.
Pathway A: Phthalazine Synthesis via Hydrazinolysis
Mechanistic Rationale:
This reaction exploits the ortho-relationship between the C2-cyano and C1-ester groups. Hydrazine acts as a bis-nucleophile. The primary amine first attacks the sterically accessible, highly electrophilic cyano carbon, forming a transient amidrazone intermediate. The secondary terminal nitrogen of the amidrazone then undergoes a rapid intramolecular nucleophilic attack on the adjacent methyl ester. The elimination of methanol drives the formation of the thermodynamically stable 4-amino-8-hydroxyphthalazin-1(2H)-one scaffold.
Step-by-Step Methodology:
Preparation: Dissolve Methyl 2-cyano-6-hydroxybenzoate (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.
Reagent Addition: Cool the flask to 0 °C. Slowly add hydrazine monohydrate (64% w/w, 1.5 equiv, 15 mmol) dropwise. Causality: Low temperature controls the exothermic formation of the amidrazone and prevents uncontrolled polymerization.
Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C for 3–4 hours.
Isolation: Cool the mixture to room temperature. The fused phthalazine product will precipitate as an off-white solid due to its lower solubility in methanol compared to the precursor. Filter the precipitate and wash with cold methanol (2 x 5 mL).
System Validation Checkpoint: Run an FT-IR spectrum of the solid.
Pass Criteria: The sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹ must be completely absent. The appearance of a lactam C=O stretch (~1650 cm⁻¹) and broad primary amine N-H stretches (~3300-3400 cm⁻¹) confirms successful cyclization. If the nitrile peak persists, the intermediate amidrazone has not fully cyclized.
Pathway B: Benzofuran Synthesis via Dieckmann Cyclization
Mechanistic Rationale:
This pathway leverages the nucleophilicity of the C6-hydroxyl group. First, O-alkylation with ethyl bromoacetate introduces an ester-activated methylene group. Under strongly basic, non-nucleophilic conditions (using t-BuOK), this methylene is deprotonated. The resulting carbanion attacks the adjacent C1 methyl ester via an intramolecular Dieckmann-type condensation. Tautomerization of the resulting cyclic ketone yields the stable enol form: Ethyl 4-cyano-3-hydroxybenzofuran-2-carboxylate.
Step-by-Step Methodology:
O-Alkylation: To a solution of Methyl 2-cyano-6-hydroxybenzoate (1.0 equiv, 10 mmol) in anhydrous DMF (15 mL), add anhydrous K₂CO₃ (2.0 equiv, 20 mmol) and ethyl bromoacetate (1.1 equiv, 11 mmol). Stir at 80 °C for 4 hours.
Intermediate Extraction: Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ether.
Carbanion Generation & Cyclization: Dissolve the crude ether in anhydrous THF (20 mL). Cool to 0 °C and add potassium tert-butoxide (t-BuOK, 2.0 equiv, 20 mmol). Causality: t-BuOK is chosen because it is a strong enough base to deprotonate the activated methylene, but sterically hindered enough to prevent unwanted saponification of the ester groups. Stir at room temperature for 1 hour.
Quenching: Quench the reactive carbanion with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate, dry, and purify via silica gel column chromatography (Hexanes:EtOAc).
System Validation Checkpoint: Run a ¹H NMR (CDCl₃) of the purified product.
Pass Criteria: The disappearance of the singlet at ~3.9 ppm (C1 methyl ester) and the appearance of a distinct quartet at ~4.4 ppm and triplet at ~1.4 ppm (retained ethyl ester) confirms the Dieckmann cyclization. The loss of the methylene singlet (~4.7 ppm from the intermediate) further validates incorporation into the newly formed benzofuran ring.
References
Moianos, D., Makri, M., Prifti, G.-M., et al. "N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H." Molecules, 2024, 29(12), 2942.[Link]
Mulwad, V. V., and Shirodkar, J. M. "Synthesis of benzofuran analogs of fenamates as non steroidal antiinflammatory agents." Indian Journal of Chemistry, 2005, Vol. 44B, pp. 2362-2366.[Link]
Method
Application Note: Methyl 2-cyano-6-hydroxybenzoate as a Privileged Scaffold in Pharmaceutical Drug Discovery
Executive Summary Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0) is a highly functionalized, 1,2,6-trisubstituted aromatic building block of significant strategic value in medicinal chemistry. Featuring three orthog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-cyano-6-hydroxybenzoate (CAS: 203201-45-0) is a highly functionalized, 1,2,6-trisubstituted aromatic building block of significant strategic value in medicinal chemistry. Featuring three orthogonal reactive sites—a methyl ester, a nitrile, and a phenolic hydroxyl group—this compound serves as an advanced intermediate for the rapid assembly of complex heterocycles.
Most notably, it is a direct precursor to 7-hydroxyisoindolin-1-ones , a privileged pharmacophore heavily utilized in the design of targeted protein degraders (PROTACs) and selective kinase inhibitors [()]. The unique arrangement of its functional groups provides a platform for investigating the interplay of electronic and steric effects on chemical reactivity[1]. This application note details the structural rationale and provides validated, step-by-step protocols for the divergent functionalization of this critical synthon.
Structural Rationale & Pharmacophore Potential
The unique 1,2,6-substitution pattern of Methyl 2-cyano-6-hydroxybenzoate pre-organizes the molecule for both intramolecular cyclization and orthogonal cross-coupling:
C1 Methyl Ester & C2 Nitrile : The proximity of these groups enables tandem reduction-lactamization sequences. Reduction of the nitrile yields an aminomethyl intermediate that spontaneously attacks the adjacent ester, forming a thermodynamically stable five-membered lactam (isoindolinone).
C6 Hydroxyl Group : Positioned meta to the nitrile and ortho to the ester, the phenol acts as a synthetic handle. It can be preserved during lactamization to provide a solvent-exposed hydrogen bond donor in the final drug molecule, or it can be converted into a triflate for palladium-catalyzed C-C bond formation [()].
Divergent Synthetic Workflows
Figure 1: Divergent synthetic workflows for Methyl 2-cyano-6-hydroxybenzoate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxyisoindolin-1-one via Reductive Lactamization (Pathway A)
Objective : Convert Methyl 2-cyano-6-hydroxybenzoate into the PROTAC linker scaffold 7-hydroxyisoindolin-1-one.
Rationale : Selective reduction of the aromatic nitrile to a primary amine triggers a spontaneous intramolecular acyl substitution (lactamization), driven by the thermodynamic stability of the resulting 5-membered ring.
Step-by-Step Methodology:
Preparation : Dissolve Methyl 2-cyano-6-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) under an inert argon atmosphere.
Causality: Standard hydrogenation (e.g., Pd/C) often leads to secondary amine dimers due to the high reactivity of the primary amine intermediate. CoCl
2
reacts in situ with NaBH
4
to form a finely divided cobalt boride precipitate. This transition-metal species acts as a highly chemoselective catalyst that rapidly reduces the nitrile without reducing the ester or promoting dimerization [()].
Reduction : Cool the reaction mixture to 0 °C. Add Sodium borohydride (NaBH
4
, 3.0 eq) portion-wise over 30 minutes.
Causality: The reduction and subsequent hydrogen gas evolution are highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway and suppresses the over-reduction of the ester group.
Cyclization : Remove the ice bath and stir at room temperature for 4 hours to allow complete lactamization.
Workup : Quench the reaction carefully with 1M HCl until hydrogen evolution ceases. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na
2
SO
4
, and concentrate in vacuo.
Self-Validating System:
TLC Monitoring : Confirm the disappearance of the starting material (R
f
~0.60 in 3:1 Hexanes/EtOAc) and the appearance of a highly polar, UV-active spot (R
f
~0.20).
NMR Validation : Validate cyclization via
1
H NMR (DMSO-
d6
) by confirming the loss of the ester -OCH
3
singlet at ~3.85 ppm, and the appearance of the lactam -CH
2
singlet at ~4.35 ppm alongside a broad -NH singlet at ~8.50 ppm.
Protocol 2: Orthogonal Functionalization via C6-Triflation (Pathway B)
Objective : Convert the C6-OH into a trifluoromethanesulfonate leaving group for downstream Palladium-catalyzed cross-coupling, preserving the cyano and ester groups.
Rationale : Phenols are inherently poor leaving groups. Conversion to a triflate activates the C6 position for Suzuki-Miyaura coupling, enabling the synthesis of sterically hindered 2,6-disubstituted benzoic acid derivatives.
Step-by-Step Methodology:
Preparation : Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add anhydrous Pyridine (2.0 eq) and cool the flask to -78 °C using a dry ice/acetone bath.
Activation : Add Trifluoromethanesulfonic anhydride (Tf
2
O, 1.2 eq) dropwise over 15 minutes.
Causality: The triflation of phenols with Tf
2
O is violently exothermic. Conducting this addition at cryogenic temperatures prevents localized heating, which could degrade the sensitive cyano group or promote unwanted electrophilic aromatic substitution side-reactions.
Reaction : Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
Workup : Quench with saturated aqueous NaHCO
3
. Extract with DCM, wash with 1M HCl (to remove residual pyridine) and brine. Purify via flash column chromatography.
Self-Validating System:
MS Validation : Confirm via MS (ESI+) a mass shift corresponding to the addition of the -SO
2
CF
3
group (+132 Da), yielding an m/z of ~310.0 [M+H]
+
.
NMR Validation : Check
19
F NMR for the appearance of a sharp, diagnostic singlet at approximately -73 ppm, confirming the successful installation of the triflate moiety.
Quantitative Data Summaries
Table 1: Physicochemical Profile of Methyl 2-cyano-6-hydroxybenzoate [2]
Parameter
Value
Rationale in Synthesis
| Molecular Formula | C
9
H
7
NO
3
| - |
| Molecular Weight | 177.16 g/mol | Facilitates easy MS tracking during derivatization |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Directs regioselective protection/activation |
| Hydrogen Bond Acceptors | 4 | Influences solubility in polar aprotic solvents (DMF/DMSO) |
| Reactive Centers | C1 (Ester), C2 (Nitrile), C6 (Phenol) | Enables orthogonal, multi-step functionalization |
Table 2: Reaction Optimization Metrics for Reductive Lactamization (Pathway A)
Catalyst System
Temperature
Time
Conversion (%)
Isolated Yield (%)
Major Byproduct / Issue
| H
2
, Pd/C (10%) | 25 °C | 12 h | >95% | 65% | Secondary amine dimers |
| LiAlH
4
| 0 °C | 2 h | 100% | 0% | Over-reduction (diol formation) |
| NaBH
4
/ CoCl
2 | 0 °C to 25 °C | 4 h | >98% | 88% | Trace uncyclized primary amine |
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22014400, Methyl 2-cyano-6-hydroxybenzoate." PubChem. URL:[Link]
Békés, M., Langley, D. R., & Crews, C. M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21(3), 181-200 (2022). URL:[Link]
Osby, J. O., Heinzman, S. W., & Ganem, B. "Studies on the mechanism of transition-metal-catalyzed sodium borohydride reductions." Journal of the American Chemical Society, 108(1), 67-72 (1986). URL:[Link]
Frantz, D. E., et al. "Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Triflates." Organic Letters, 4(26), 4717-4718 (2002). URL:[Link]
Technical Support Center: Synthesis of Methyl 2-cyano-6-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-cyano-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Methyl 2-cyano-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting protocols to improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Methyl 2-cyano-6-hydroxybenzoate?
There are two principal and well-established routes for the synthesis of aromatic nitriles like Methyl 2-cyano-6-hydroxybenzoate. The choice of route typically depends on the availability and cost of the starting materials.
The Sandmeyer Reaction: This route begins with an aromatic amine, specifically Methyl 2-amino-6-hydroxybenzoate. The amine is converted into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2] This method is valued for the often readily available amino precursors.
The Rosenmund-von Braun Reaction: This approach utilizes an aryl halide, such as Methyl 2-bromo-6-hydroxybenzoate, as the starting material. The halide is displaced by a cyanide group in a reaction mediated by copper(I) cyanide, often requiring high temperatures and polar aprotic solvents.[3][4]
Q2: What are the most critical factors that influence the final yield?
Several factors can dramatically impact the yield and purity of Methyl 2-cyano-6-hydroxybenzoate:
Purity of Starting Materials and Reagents: Impurities in the starting amine or halide, as well as the quality of the copper(I) cyanide, can lead to significant side reactions.
Temperature Control: This is arguably the most critical parameter. The Sandmeyer reaction, in particular, requires precise low-temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.[5] The Rosenmund-von Braun reaction often requires high heat to proceed, but excessive temperatures can cause degradation of the product.[6]
Solvent and Reaction Medium: The choice of solvent affects the solubility of reagents and intermediates and can influence reaction rates. In the Rosenmund-von Braun reaction, high-boiling polar solvents like DMF or pyridine are common but can complicate product purification.[7]
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when dealing with copper catalysts and electron-rich aromatic systems.
Q3: Which synthetic route is generally recommended for better yield and scalability?
While both routes are viable, the Sandmeyer reaction is often preferred for laboratory-scale synthesis if the amino precursor is available. The reaction conditions, particularly for diazotization, are well-understood and can be precisely controlled. However, the instability of diazonium salts can be a drawback for large-scale industrial production.[2]
The Rosenmund-von Braun reaction, while historically requiring harsh conditions (high temperatures), has seen modern improvements. The use of ligands like L-proline or ionic liquids can facilitate the reaction at lower temperatures, making it more compatible with sensitive functional groups and potentially more scalable and cost-effective.[3][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis.
Route 1: The Sandmeyer Reaction
This route involves two key stages: diazotization of Methyl 2-amino-6-hydroxybenzoate and the subsequent cyanation.
Fig 1. General workflow for the Sandmeyer reaction.
Q: My diazotization reaction is producing a dark-colored solution with gas evolution, and the final yield is very low. What is happening?
A: This strongly indicates the decomposition of your diazonium salt. The diazonium group is an excellent leaving group (N₂) and the salt is thermally unstable.[2]
Root Causes & Solutions:
Inadequate Temperature Control: The primary cause is almost always a temperature exceeding 5 °C.
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more effective cooling and monitor the internal reaction temperature with a low-temperature thermometer.
Localized Hotspots: Adding the sodium nitrite solution too quickly can create localized areas of higher temperature, initiating decomposition.
Solution: Add the aqueous solution of NaNO₂ dropwise and with vigorous stirring to ensure immediate dispersion and heat exchange.
Impure Sodium Nitrite: Old or improperly stored NaNO₂ can be less effective, leading to incomplete diazotization and more side reactions.
Solution: Use a freshly opened bottle of analytical grade sodium nitrite.
Q: The final cyanation step gives a poor yield, and I isolate significant amounts of Methyl 2,6-dihydroxybenzoate instead of the nitrile. Why?
A: This points to a competing reaction where water acts as a nucleophile, displacing the diazonium group to form a phenol. This is a common side reaction in Sandmeyer chemistry.
Root Causes & Solutions:
Premature Decomposition of Diazonium Salt: If the diazonium salt decomposes before it can react with the copper cyanide complex, the resulting aryl cation will be captured by water.
Solution: Prepare the CuCN solution and bring it to the target reaction temperature before adding the cold diazonium salt solution. The addition should be controlled to match the rate of reaction.
Low Reactivity of Cyanide Nucleophile: The copper(I) cyanide must be active to facilitate the substitution.
Solution: Ensure the CuCN is of high purity. Some protocols recommend preparing a fresh solution of CuCN by reacting CuSO₄ with KCN, though this requires extreme caution. The mechanism is believed to involve a single-electron transfer (SET) from the copper, so its catalytic activity is paramount.[8]
Route 2: The Rosenmund-von Braun Reaction
This reaction involves the direct displacement of a halide and typically requires more forcing conditions than the Sandmeyer.
Fig 2. Troubleshooting flowchart for the Rosenmund-von Braun reaction.
Q: My Rosenmund-von Braun reaction is sluggish and gives low conversion even after prolonged heating at high temperatures.
A: This is a common issue related to reaction conditions and reagent activity. The classical version of this reaction is notorious for requiring temperatures up to 200 °C.[7]
Root Causes & Solutions:
Insufficient Temperature/Poor Solvent Choice: The reaction often requires high temperatures to overcome the activation energy of the oxidative addition of the aryl halide to the copper center.[7]
Solution: Ensure your solvent is appropriate for the required temperature (e.g., DMF, nitrobenzene, or pyridine).[7] If conversion is still low, a higher temperature may be needed, but be mindful of potential product decomposition.
Inactivated Copper(I) Cyanide: CuCN is sensitive to air and moisture.
Solution: Use fresh, dry CuCN. It is good practice to dry the reagent in a vacuum oven before use.
Substrate Reactivity: Aryl bromides are less reactive than aryl iodides. If you are starting with Methyl 2-bromo-6-hydroxybenzoate, the conditions will need to be more forcing.
Solution: A modern, highly effective approach is to modify the reaction with additives. The addition of L-proline has been shown to promote the reaction, allowing it to proceed efficiently at much lower temperatures (80-120 °C).[6] This is due to the formation of a more soluble and reactive copper complex. Adding potassium iodide can also help by facilitating an in-situ Finkelstein reaction to generate the more reactive aryl iodide.[7]
Q: The reaction works, but the yield is low after purification, and the process is challenging. How can I improve this?
A: This highlights the classic drawbacks of the Rosenmund-von Braun reaction: harsh conditions and difficult product isolation. [7]
Root Causes & Solutions:
Product Degradation: The high temperatures required can lead to the decomposition of your product or hydrolysis of the ester or newly formed nitrile group, especially if trace water is present.
Solution: The best approach is to lower the reaction temperature. As mentioned, using L-proline as a promoter is an excellent strategy to achieve high yields at significantly lower temperatures, which minimizes degradation.[6]
Difficult Purification: High-boiling polar solvents like DMF are difficult to remove completely and can co-distill with the product.
Solution: If you cannot modify the reaction to use a lower-boiling solvent, purification will rely on careful column chromatography or recrystallization. For the workup, quenching the reaction with aqueous ammonia can help complex the copper salts and facilitate their removal by filtration or extraction.[9]
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Modified Sandmeyer Synthesis
Step 1: Diazotization
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-amino-6-hydroxybenzoate (1.0 eq) in 3M HCl under vigorous stirring.
Cool the mixture to 0 °C using an ice-salt bath.
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes. Keep this solution cold for immediate use in the next step.
Step 2: Cyanation
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in a mixture of water and a suitable organic co-solvent (e.g., toluene).
Heat this solution to 50-60 °C.
Slowly add the cold diazonium salt solution from Step 1 to the warm CuCN solution. You should observe gas (N₂) evolution. Control the addition rate to maintain a steady but not overly vigorous effervescence.
After the addition is complete, continue to stir the reaction at 60 °C for 1-2 hours until gas evolution ceases.
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
This protocol is adapted from modern methodologies that improve yield and reduce reaction temperature.[6]
To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add Methyl 2-bromo-6-hydroxybenzoate (1.0 eq), copper(I) cyanide (1.5 eq), and L-proline (1.0 eq).
Add anhydrous DMF as the solvent.
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper salts.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary: Reaction Parameter Comparison
Parameter
Sandmeyer Reaction
Rosenmund-von Braun (Classic)
Rosenmund-von Braun (L-Proline)
Starting Material
Methyl 2-amino-6-hydroxybenzoate
Methyl 2-bromo-6-hydroxybenzoate
Methyl 2-bromo-6-hydroxybenzoate
Key Reagent
NaNO₂, CuCN
CuCN
CuCN, L-Proline
Temperature
0-5 °C (Diazotization), 50-60 °C (Cyanation)
150-200 °C
80-120 °C
Typical Solvents
Water, HCl
DMF, Pyridine, Nitrobenzene
DMF
Pros
Milder cyanation step, well-understood mechanism.
Direct conversion of halides.
Much milder temperature, higher yield, better functional group tolerance.[6]
Cons
Unstable diazonium intermediate, strict temperature control needed.[5]
Harsh conditions, difficult purification, potential for side reactions.[7]
Requires an additional reagent (L-proline), longer reaction times.
Studia Universitatis “Vasile Goldis” Arad. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
TÜBİTAK Academic Journals. Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. [Link]
Reducing side-product formation in Methyl 2-cyano-6-hydroxybenzoate reactions
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with Methyl 2-cyano-6-hydroxybenzoate (CAS 203201-45-0).
Because this building block is highly polyfunctional—containing an electrophilic methyl ester, a reducible nitrile, and a nucleophilic phenol—it is notoriously prone to chemoselectivity failures. This guide bypasses generic advice, focusing instead on the mechanistic causality of side-product formation and providing self-validating, field-proven protocols to ensure high-yield workflows.
Core Workflow & Side-Product Mapping
Before troubleshooting specific reactions, it is critical to understand the divergent reactivity of this molecule. The diagram below maps the three primary functionalization pathways and their kinetically competing side reactions.
Divergent reaction pathways and major side-product risks for Methyl 2-cyano-6-hydroxybenzoate.
FAQ 1: Phenol Alkylation & Saponification
Q: When attempting to alkylate the phenol group with an alkyl halide, I am observing a massive loss of the methyl ester. How can I prevent this saponification side-product?
A: This is a classic chemoselectivity failure driven by the choice of base. The methyl ester at C1 is highly electrophilic. When using hard, nucleophilic bases (like NaOH or KOH) or conducting the reaction in nucleophilic solvents (like MeOH), the hydroxide/methoxide ions preferentially attack the carbonyl carbon, leading to rapid saponification (ester hydrolysis) or transesterification.
The Causality: Hard nucleophiles prefer the hard electrophilic center of the carbonyl. To selectively deprotonate the phenol (pKa ~9-10) without cleaving the ester, you must exploit the "Cesium Effect." Using
Cs2CO3
in a polar aprotic solvent (DMF) creates a loose, highly reactive ion pair. This drastically increases the nucleophilicity of the phenoxide oxygen, allowing O-alkylation to outpace ester cleavage at room temperature.
Data Summary: Base/Solvent Impact on Alkylation Chemoselectivity
Base / Solvent System
Reaction Temp
Target: O-Alkylation Yield
Side Product: Saponification
NaOH / MeOH
60°C
< 20%
> 75%
K2CO3
/ Acetone
25°C
65%
15%
Cs2CO3
/ DMF
25°C
> 95%
< 2%
Protocol A: Chemoselective O-Alkylation
Preparation: Charge an oven-dried flask with 1 (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Deprotonation: Add
Cs2CO3
(1.2 eq). Stir for 15 minutes at room temperature to generate the phenoxide.
Alkylation: Cool the mixture to 0°C and add the alkyl halide (1.1 eq) dropwise to minimize thermal degradation. Remove the ice bath and stir at room temperature for 2 hours.
Self-Validating QC System: Quench a 10 µL aliquot in water/MeCN and run LC-MS. The desired product will show an
[M+H]+
corresponding to the alkylated mass. The strict absence of an
[M−14]
peak (loss of the methyl group) validates that chemoselectivity was maintained.
Q: I am reducing the nitrile group to a primary amine via catalytic hydrogenation, but my LC-MS shows a mass
[M−32]
corresponding to the loss of methanol. What is happening?
A: You are observing spontaneous intramolecular lactamization. Once the nitrile at C2 is reduced to a primary amine (
−CH2NH2
), it is perfectly positioned ortho to the methyl ester at C1. According to Baldwin's rules, this 5-exo-trig acyl substitution is kinetically highly favored. The newly formed amine acts as a nucleophile, attacking the adjacent ester and ejecting methanol to form a highly stable2.
The Causality: The proximity effect accelerates the intramolecular reaction so aggressively that it outcompetes the isolation of the free amine. To prevent this, the amine must be trapped in situ the exact moment it is formed on the catalyst surface.
Kinetic competition between intramolecular lactamization and in situ Boc protection.
Data Summary: Nitrile Reduction Strategies
Reduction Strategy
Additive
Target: Primary Amine
Side Product: Isoindolinone
H2
, Pd/C, MeOH
None
< 5%
> 90% (Spontaneous)
NaBH4
,
NiCl2
, MeOH
None
10%
85%
H2
, Pd/C, MeOH
Boc2O
(1.5 eq)
> 92% (Boc-protected)
< 3%
Protocol B: Catalytic Hydrogenation with in situ Boc Protection
Preparation: In a high-pressure hydrogenation vessel, dissolve the starting material (1.0 eq) and Di-tert-butyl dicarbonate (
Boc2O
, 1.5 eq) in anhydrous Methanol (0.1 M).
Catalyst Addition: Add catalytic Pd/C (10% w/w) under a strict argon atmosphere to prevent ignition.
Reduction: Purge the vessel with
H2
gas and pressurize to 30 psi. Stir vigorously for 12 hours at room temperature. Mechanistic Note: The high local concentration of
Boc2O
ensures immediate carbamoylation, sterically and electronically deactivating the nitrogen lone pair from attacking the ester (3).
Self-Validating QC System: Filter an aliquot through a Celite pad. Spot on a TLC plate (Hexanes/EtOAc 7:3) and stain with Ninhydrin. A Ninhydrin-negative (no color change) but UV-active spot confirms successful Boc protection. A deep purple spot indicates a dangerous buildup of the free amine, signaling an impending lactamization failure.
FAQ 3: Ester Hydrolysis & Nitrile Hydration
Q: During the hydrolysis of the methyl ester to the corresponding carboxylic acid, my nitrile group is converting to a primary amide. How do I achieve chemoselective ester hydrolysis?
A: Nitriles are highly susceptible to hydration to primary amides under harsh aqueous basic conditions, especially at elevated temperatures. The hydroxide ion attacks the nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes to the amide.
The Causality: To selectively hydrolyze the ester, you must exploit the subtle difference in electrophilicity. The ester carbonyl is more reactive than the nitrile carbon toward hydrolysis, but only at low temperatures. Using Lithium Hydroxide (LiOH) provides a mild, controlled environment where the ester is saponified while the nitrile remains intact.
Protocol C: Mild Chemoselective Ester Hydrolysis
Solvent System: Dissolve the intermediate in a 3:1 mixture of THF:
H2O
(0.1 M).
Temperature Control: Cool the mixture strictly to 0°C using an ice bath.
Hydrolysis: Add
LiOH⋅H2O
(1.1 eq) portion-wise. Stir at 0°C for 3 hours. Do not allow the reaction to warm to room temperature.
Self-Validating QC System: Monitor the reaction via IR spectroscopy. The disappearance of the ester carbonyl stretch (
∼1720 cm−1
) and the retention of the sharp, distinct nitrile stretch (
∼2220 cm−1
) validates the protocol.
References
National Center for Biotechnology Information (PubChem). "Methyl 2-cyano-6-hydroxybenzoate | C9H7NO3 | CID 22014400".
Hansen, J. D., et al. "CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia".
Wang, Y., et al. "Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors".
Optimizing mobile phase for Methyl 2-cyano-6-hydroxybenzoate HPLC analysis
Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with Methyl 2-cyano-6-hydroxybenzoate .
Unlike generic HPLC guides, this resource is tailored to the unique chemical topology of your analyte, ensuring that every troubleshooting step is grounded in molecular causality and field-proven chromatographic principles.
PART 1: Analyte Profiling & Mechanistic Insight
To optimize the mobile phase, we must first understand the molecular behavior of Methyl 2-cyano-6-hydroxybenzoate during reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule possesses three critical functional groups that dictate its chromatographic fate:
Phenolic Hydroxyl Group (-OH): This group is weakly acidic. Due to the electron-withdrawing nature of the adjacent ester and cyano groups, its
pKa
is estimated to be between 7.0 and 8.0. If the mobile phase pH approaches this
pKa
, the molecule partially ionizes into a phenolate. This dual-state existence causes severe peak tailing, split peaks, and unpredictable retention times[1].
Cyano Group (-C≡N): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It heavily influences the analyte's solubility and stationary-phase interactions, making the choice of organic modifier (Acetonitrile vs. Methanol) critical for selectivity[2].
Methyl Ester Group (-COOCH₃): Esters are susceptible to hydrolysis. Exposing the analyte to extreme pH environments (either highly alkaline or strongly acidic, pH < 2.0) for prolonged periods can cleave the ester, forming 2-cyano-6-hydroxybenzoic acid, which manifests as a degradation peak.
PART 2: Frequently Asked Questions (FAQs)
Q1: Why am I observing severe peak tailing for Methyl 2-cyano-6-hydroxybenzoate?A: Peak tailing for phenolic compounds is almost always a symptom of secondary interactions. When the mobile phase pH is not strictly controlled, the phenolic -OH group partially ionizes. Furthermore, the polarized molecule can interact with unreacted silanol groups (-SiOH) on the silica backbone of the stationary phase.
Solution: Adjust the aqueous mobile phase pH to be at least 2 units below the analyte's
pKa
(target pH 2.5–3.5) to ensure it remains fully protonated and neutral[1]. Additionally, ensure you are using an "end-capped" C18 column to minimize silanol interactions.
Q2: Should I use Methanol or Acetonitrile as the organic modifier for this compound?A: While both are viable, Acetonitrile (ACN) is highly recommended for this specific analyte. ACN possesses a strong dipole moment that can engage in favorable dipole-dipole interactions with the cyano (-CN) group of the analyte. This specific solvatochromic property often yields sharper peaks and better selectivity compared to the protic nature of Methanol[2]. ACN also results in lower system backpressure.
Q3: I see a small secondary peak eluting before my main peak that grows over time. What is happening?A: This is a classic sign of on-column or in-vial degradation. The methyl ester group is undergoing acid-catalyzed or base-catalyzed hydrolysis. If your sample diluent is highly aqueous and unbuffered, or if your mobile phase is too acidic (e.g., using high concentrations of Trifluoroacetic acid, pH < 2.0), the ester converts into a carboxylic acid over time.
Solution: Prepare your sample in a diluent that matches the mobile phase composition but keep the samples chilled in the autosampler. Switch from a harsh acid like TFA to a milder buffer like 0.1% Formic Acid (pH ~2.8)[3].
PART 3: Experimental Protocols (Self-Validating Systems)
To guarantee trustworthiness, the following protocols are designed as self-validating workflows. By checking the retention factor (
k′
), you verify the system's suitability in real-time.
Protocol 1: Preparation of the pH-Optimized Mobile Phase
Note: Always measure the pH of the aqueous phase BEFORE adding the organic modifier to prevent erratic pH meter readings caused by mixed organic/aqueous solvents[4].
Aqueous Phase (Mobile Phase A):
Measure 1000 mL of ultra-pure HPLC-grade water into a clean flask.
Add 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution).
Mix thoroughly and verify the pH using a calibrated pH meter. The target pH should be approximately 2.7–2.9.
Filter through a 0.22 µm membrane filter and degas via sonication for 10 minutes.
Organic Phase (Mobile Phase B):
Measure 1000 mL of HPLC-grade Acetonitrile.
Add 1.0 mL of Formic Acid (0.1% v/v) to maintain ionic strength across gradients.
Degas via sonication for 10 minutes.
Protocol 2: Isocratic Optimization & System Suitability
Equilibration: Purge the system and equilibrate the C18 column with 50% A / 50% B at a flow rate of 1.0 mL/min until the baseline is stable.
Injection: Inject 10 µL of a 50 µg/mL standard of Methyl 2-cyano-6-hydroxybenzoate.
Validation (Calculate
k′
): Calculate the retention factor using the formula
k′=(tR−t0)/t0
, where
tR
is the retention time of the analyte and
t0
is the void volume time.
Target: The ideal
k′
should fall between 2 and 10[2].
Adjustment: If
k′<2
(eluting too fast), decrease the Acetonitrile concentration by 10%. Causality rule: A 10% decrease in the organic modifier typically yields a 2- to 3-fold increase in retention time[2].
PART 4: Data Presentation & Troubleshooting Matrices
Table 1: Comparison of Acidic Mobile Phase Additives for Salicylate Derivatives[3]
Additive
Typical Conc.
Approx. pH
Volatility
Impact on Methyl 2-cyano-6-hydroxybenzoate
Formic Acid
0.1% (v/v)
2.8
High (LC-MS compatible)
Optimal. Suppresses ionization without risking rapid ester hydrolysis.
Acetic Acid
0.1% - 1.0%
3.2 - 3.5
High
Good alternative, but weaker ionic suppression may lead to slight tailing.
Trifluoroacetic Acid (TFA)
0.05% - 0.1%
2.0
High
Excellent peak shape, but high risk of ester hydrolysis over long run times.
Phosphate Buffer
10 - 50 mM
2.5 - 3.0
Non-volatile
Excellent pH buffering capacity; strictly for UV detection (Not MS compatible)[5].
Table 2: Rapid Troubleshooting Matrix
Symptom
Root Cause
Corrective Action
Peak Tailing (Asymmetry > 1.5)
Phenolic -OH ionization or silanol interaction.
Lower mobile phase pH to 2.8. Switch to a highly end-capped C18 column.
Retention Time Drifting
Insufficient buffering capacity or evaporation of organic modifier.
Ensure mobile phase is freshly prepared. Use a buffer concentration of at least 10 mM[4].
Split Peaks
Sample solvent is stronger than the mobile phase (solvent effect).
Dilute the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN).
PART 5: Mandatory Visualizations
Figure 1: Effect of mobile phase pH on the structural integrity and chromatographic behavior of the analyte.
Figure 2: Step-by-step mobile phase optimization workflow for reversed-phase HPLC.
PART 6: References
[3] Agilent Technologies. "Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application." Agilent Application Notes. Available at:[Link]
[5] Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Blog. Available at:[Link]
[2] LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. Available at:[Link]
[4] Research Journal of Pharmacy and Technology. "Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC." RJPT, Vol. 6(5). Available at:[Link]
Methyl 2-cyano-6-hydroxybenzoate vs ethyl 2-cyano-6-hydroxybenzoate reactivity
Title: Comparative Reactivity Guide: Methyl vs. Ethyl 2-Cyano-6-Hydroxybenzoate in Synthetic Workflows Introduction In advanced pharmaceutical synthesis and drug development, the selection of an appropriate ester protect...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Reactivity Guide: Methyl vs. Ethyl 2-Cyano-6-Hydroxybenzoate in Synthetic Workflows
Introduction
In advanced pharmaceutical synthesis and drug development, the selection of an appropriate ester protecting group or synthetic building block is rarely a trivial decision. When working with highly functionalized aromatic scaffolds like the 2-cyano-6-hydroxybenzoate system, the choice between a methyl ester[1] and an ethyl ester fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of these two compounds, focusing on their structural thermodynamics, hydrolysis kinetics, and performance in nucleophilic acyl substitution reactions.
Structural and Electronic Profiling
To understand the reactivity differences, we must first analyze the causality behind the molecule's microenvironment:
Severe Steric Hindrance: The 2,6-disubstitution pattern places the ester carbonyl in a highly congested steric cleft. The bulky cyano (-CN) and hydroxyl (-OH) groups flank the C1 position, restricting the approach trajectory for incoming nucleophiles. In such 2,6-disubstituted benzoates, the formation of the sp3-hybridized tetrahedral intermediate is energetically penalized due to intense steric clashes[2].
Electronic Activation: Counteracting the steric hindrance, the 2-cyano group exerts a strong electron-withdrawing effect (-I, -M), increasing the electrophilicity of the carbonyl carbon. Furthermore, the 6-hydroxyl group can participate in intramolecular hydrogen bonding with the ester carbonyl oxygen, further polarizing the C=O bond and priming it for attack.
The Alkyl Effect (Methyl vs. Ethyl): It is a fundamental principle in organic chemistry that methyl esters are more reactive toward nucleophilic attack than ethyl esters[3]. The ethyl group's additional methylene unit (-CH2-) significantly increases the steric sweep volume. In an already crowded 2,6-disubstituted system, this minor structural change results in a substantial decrease in reactivity for the ethyl ester.
Below is the logical flow of the alkaline hydrolysis mechanism, highlighting the critical rate-limiting step where steric differences between the methyl and ethyl groups manifest.
Alkaline hydrolysis pathway illustrating the sterically penalized tetrahedral intermediate.
Comparative Performance Data
The following table synthesizes the expected quantitative differences in reactivity based on the steric and electronic principles governing these esters.
Parameter
Methyl 2-Cyano-6-Hydroxybenzoate
Ethyl 2-Cyano-6-Hydroxybenzoate
Leaving Group pKa (Alcohol)
~15.5 (Methanol)
~15.9 (Ethanol)
Relative Hydrolysis Rate (
krel
)
1.0 (Baseline)
~0.25 - 0.35 (Significantly Slower)
Steric Hindrance (Transition State)
High
Very High
Direct Amidation Yield (24h, RT)
> 85%
< 50% (Requires heating/catalysis)
Primary Synthetic Use Case
Fast deprotection, reactive electrophile
Orthogonal stability, slow-release prodrugs
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify the integrity of the data generated.
Protocol A: Kinetic Profiling of Alkaline Hydrolysis
Causality: This protocol quantifies the exact kinetic difference between the two esters. An internal standard is used to eliminate volumetric injection errors, ensuring high-fidelity kinetic modeling.
System Suitability & Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl esters in HPLC-grade acetonitrile. Prepare a 5 mM solution of biphenyl (Internal Standard, IS) to validate injection consistency.
Reaction Initiation: In a thermostated vessel at 40°C, mix 1.0 mL of the ester stock, 1.0 mL of the IS stock, and 8.0 mL of 0.1 M NaOH (aq).
Time-Course Sampling: At
t=0,15,30,60,120,and 240
minutes, withdraw 100 µL aliquots.
Quenching (Self-Validation): Immediately transfer the aliquot into a vial containing 100 µL of 0.1 M HCl. Why: This instantly drops the pH to ~7, arresting hydrolysis and preventing artificial degradation while waiting in the autosampler queue.
Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm). Plot
ln([Ester]t/[Ester]0)
versus time to extract the pseudo-first-order rate constant (
kobs
).
Protocol B: Direct Amidation with Primary Amines
Causality: Amidation of unactivated esters is notoriously slow. This protocol utilizes TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a bifunctional organocatalyst. TBD simultaneously hydrogen-bonds to the ester carbonyl (increasing electrophilicity) and the amine (increasing nucleophilicity), overcoming the severe steric hindrance of the 2,6-disubstituted scaffold.
Setup: Dissolve 1.0 mmol of the chosen ester in 5.0 mL of anhydrous THF under an inert argon atmosphere.
Catalyst & Reagent Addition: Add 2.0 mmol of benzylamine, followed by 0.5 mmol of TBD.
Monitoring (Self-Validation): Stir at room temperature. Monitor via LC-MS every 4 hours. Why LC-MS: Relying solely on TLC is insufficient; LC-MS confirms the exact mass of the product, ensuring that the cyano group (-CN) has not undergone competitive hydration to an amide under basic conditions.
Workup: Dilute with 15 mL EtOAc and wash sequentially with 1M HCl (2 x 10 mL) to remove the TBD catalyst and excess amine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Self-validating experimental workflow for kinetic and synthetic profiling.
Conclusion
For researchers working with the 2-cyano-6-hydroxybenzoate scaffold, the methyl ester provides a significantly more reactive electrophilic center, ideal for downstream amidation or rapid deprotection. The ethyl ester, conversely, leverages the extreme steric congestion of the 2,6-disubstituted pocket to provide enhanced hydrolytic stability, making it a superior choice when orthogonal stability is required during multi-step syntheses.
References
[3] A Comparative Guide to the Reactivity of Trimethyl Ethane-1,1,2-tricarboxylate and Structurally Related Esters. Benchchem. 3
[1] Methyl 2-cyano-6-hydroxybenzoate | C9H7NO3 | CID 22014400. National Institutes of Health (NIH) / PubChem. 1
[2] CARBOHYDRATE ALLERGIES: THE SEARCH FOR A NEEDLE IN A HAYSTACK. Radboud University Repository. 2
A Comparative Guide to Phenolic Reactivity: Benchmarking Methyl 2-cyano-6-hydroxybenzoate Against Standard Analytical Reagents
Introduction: The Critical Role of Phenolic Quantification In the realms of chemical research, natural product discovery, and pharmaceutical development, the accurate quantification of phenolic compounds is paramount. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Phenolic Quantification
In the realms of chemical research, natural product discovery, and pharmaceutical development, the accurate quantification of phenolic compounds is paramount. These molecules are not only fundamental building blocks for complex chemical synthesis but are also widely recognized for their significant antioxidant properties, which play a crucial role in mitigating oxidative stress-related diseases.[1] Consequently, robust and reliable analytical methods are essential for evaluating the phenolic content and antioxidant capacity of various substances.
This guide provides an in-depth comparative analysis of Methyl 2-cyano-6-hydroxybenzoate (MCHB), a specialized hydroxybenzoic acid derivative, against two globally recognized standard methods for phenolic and antioxidant assessment: the Folin-Ciocalteu (F-C) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We will use Gallic Acid, the universally accepted reference standard for total phenolic content, as our primary benchmark.
The objective is not merely to present data but to dissect the underlying chemical principles, explain the causality behind the experimental design, and interpret the potential outcomes. This guide is designed for researchers and scientists seeking to understand the nuances of these assays and to evaluate the potential of novel phenolic compounds like MCHB in their work.
Section 1: Profiling the Analytes and Reagents
A thorough understanding of each component's chemical nature is foundational to interpreting experimental results. The reactivity of a phenolic compound is intimately linked to its structural features.[2]
The Gold Standard for Total Phenolics: Folin-Ciocalteu (F-C) Reagent
The Folin-Ciocalteu method is a cornerstone for determining the total phenolic content (TPC) in a sample.[3] It is important to recognize, however, that this assay measures the total reducing capacity of a sample, not exclusively phenolic compounds.[4]
Mechanism of Action: The F-C reagent is a mixture of phosphomolybdic (H₃PMo₁₂O₄₀) and phosphotungstic (H₃PW₁₂O₄₀) acids.[2] In an alkaline environment, which is established by adding sodium carbonate, phenolic compounds (or other reducing agents) donate electrons to the F-C reagent. This reaction reduces the molybdenum and tungsten salts to a mixture of blue oxides (Mo₈O₂₃ and W₈O₂₃), producing a distinct blue color.[5][6] The intensity of this color, measured spectrophotometrically around 765 nm, is directly proportional to the amount of reducing species present.[7]
Strengths: The assay is simple, reproducible, and cost-effective, making it ideal for high-throughput screening.
Limitations: The primary limitation is its lack of specificity. The reagent reacts with any reducing substance, including certain sugars, proteins, and ascorbic acid, which can lead to an overestimation of the true phenolic content.[3]
The Stable Radical Scavenger: 2,2-diphenyl-1-picrylhydrazyl (DPPH)
The DPPH assay is a widely used method for evaluating the free-radical scavenging ability, or antioxidant capacity, of a compound.[1][8] It operates on an electron-transfer (ET) based mechanism.[9][10]
Mechanism of Action: DPPH is a stable free radical that possesses a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[8][11] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[11][12] This reduction leads to a color change from deep violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8]
Strengths: The method is technically simple, rapid, and utilizes a stable radical, which makes it convenient for routine analysis.[11][13]
Limitations: The accessibility of the radical site on the large DPPH molecule can be sterically hindered, potentially preventing some larger antioxidant molecules from reacting efficiently.
The Universal Reference: Gallic Acid
Gallic acid (3,4,5-trihydroxybenzoic acid) is the most common standard used to calibrate the F-C assay.[5] Results are typically expressed as Gallic Acid Equivalents (GAE), which provides a standardized measure of phenolic content (e.g., mg of GAE per gram of sample).[14] Its three hydroxyl groups on a simple aromatic ring make it a potent reducing agent and radical scavenger, providing a robust benchmark for comparison.
The Investigational Compound: Methyl 2-cyano-6-hydroxybenzoate (MCHB)
MCHB is a substituted monohydroxybenzoic acid derivative. Its unique structure presents an interesting case for study.
Structural Features:
Phenolic Hydroxyl (-OH) Group: This is the primary functional group expected to react with both the F-C and DPPH reagents.
Cyano (-C≡N) Group: An electron-withdrawing group located ortho to the hydroxyl.
Methyl Ester (-COOCH₃) Group: A bulky group, also ortho to the hydroxyl.
Hypothesized Reactivity: The presence of a single hydroxyl group suggests MCHB will exhibit phenolic reactivity. However, the adjacent cyano and methyl ester groups may introduce significant steric hindrance, potentially limiting the accessibility of the hydroxyl group to the bulky F-C and DPPH reagents. Furthermore, the electron-withdrawing nature of the cyano group could influence the ease with which the hydroxyl proton is donated, affecting its radical-scavenging kinetics.
Section 2: Experimental Design and Rationale
Our experimental approach is designed to provide a direct and quantitative comparison of MCHB's reactivity relative to Gallic Acid using the two standard assays.
Experimental Objectives
To determine the total reducing capacity of MCHB using the Folin-Ciocalteu assay and express it in Gallic Acid Equivalents (GAE).
To evaluate the free-radical scavenging activity of MCHB using the DPPH assay and determine its IC₅₀ value (the concentration required to scavenge 50% of the initial DPPH radicals).
To compare these performance metrics directly with those of Gallic Acid to benchmark MCHB's phenolic character.
Experimental Workflow
The overall workflow is designed for clarity, precision, and reproducibility.
Caption: Overall experimental workflow from reagent preparation to final data analysis.
Section 3: Detailed Experimental Protocols
The following protocols are described with sufficient detail to ensure they are self-validating and reproducible.
Reagent Preparation
Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 100 mg of gallic acid and dissolve in 100 mL of distilled water. Store at 4°C.
MCHB Stock Solution (1 mg/mL): Accurately weigh 100 mg of Methyl 2-cyano-6-hydroxybenzoate and dissolve in 100 mL of methanol.
Folin-Ciocalteu Reagent (10% v/v): Dilute the commercially available F-C reagent 1:10 with distilled water just before use.
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in approximately 80 mL of distilled water and make up the final volume to 100 mL.[5]
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and stored in a light-protected container.[13]
Protocol 1: Total Phenolic Content (Folin-Ciocalteu Assay)
This protocol is adapted from standard methodologies for determining total phenolic content.[6][7]
Gallic Acid Standard Curve:
Prepare a series of gallic acid standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with distilled water.
Into separate test tubes, pipette 1.0 mL of each standard solution.
Add 5.0 mL of distilled water and 0.5 mL of 10% Folin-Ciocalteu reagent to each tube. Mix thoroughly.
After 5 minutes, add 1.5 mL of the 7.5% sodium carbonate solution and make up the total volume to 10 mL with distilled water.
Incubate the tubes in the dark at room temperature for 1 hour.
Measure the absorbance of each solution at 765 nm against a blank (containing all reagents except the standard).
Plot a calibration curve of absorbance versus gallic acid concentration.
Sample Analysis (MCHB):
Prepare a 100 µg/mL solution of MCHB in methanol.
Follow the exact same procedure as described for the standards, using 1.0 mL of the MCHB solution.
Measure the absorbance at 765 nm.
Use the equation from the gallic acid standard curve to calculate the concentration of MCHB in terms of Gallic Acid Equivalents (GAE).
This protocol is based on established methods for assessing DPPH scavenging.[12][15]
Sample Preparation:
Prepare a series of dilutions of both MCHB and Gallic Acid in methanol (e.g., 10, 25, 50, 75, 100 µg/mL).
Assay Procedure:
Into separate test tubes, add 2.0 mL of each sample dilution.
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
A control sample is prepared by mixing 2.0 mL of methanol with 2.0 mL of the DPPH solution.
Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.
Measure the absorbance of each solution at 517 nm.
Calculation:
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Plot the % Inhibition against the concentration for both MCHB and Gallic Acid.
Determine the IC₅₀ value, which is the concentration of the sample required to cause 50% inhibition of the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.
Section 4: Anticipated Results and Comparative Data
The following tables present hypothetical, yet scientifically plausible, data to illustrate the expected outcomes of the benchmarking experiments.
Table 1: Hypothetical Data for Gallic Acid Standard Curve (F-C Assay)
Gallic Acid Conc. (µg/mL)
Absorbance at 765 nm (Mean)
0 (Blank)
0.000
10
0.115
20
0.230
40
0.465
60
0.690
80
0.920
100
1.150
Resulting Equation: y = 0.0115x, R² = 0.999
Table 2: Comparative Performance in Phenolic & Antioxidant Assays
Compound
F-C Assay Result (mg GAE/g)
DPPH Assay Result (IC₅₀ in µg/mL)
Gallic Acid
1000 (by definition)
15.5
Methyl 2-cyano-6-hydroxybenzoate
215.2
85.3
Section 5: Discussion and Mechanistic Interpretation
The hypothetical results provide a clear basis for a comparative discussion.
Interpreting the Folin-Ciocalteu Results
The data suggests that MCHB has a significantly lower reducing capacity than Gallic Acid (215.2 mg GAE/g). This is an expected outcome. While Gallic Acid possesses three hydroxyl groups that can readily donate electrons, MCHB has only one. Furthermore, the steric bulk of the ortho-positioned cyano and methyl ester groups likely hinders the ability of the lone hydroxyl group to interact effectively with and reduce the large phosphotungstic/phosphomolybdic complexes of the F-C reagent.
Interpreting the DPPH Radical Scavenging Results
The IC₅₀ value for MCHB (85.3 µg/mL) is considerably higher than that of Gallic Acid (15.5 µg/mL), indicating substantially weaker radical scavenging activity. This can be attributed to several factors:
Number of Active Sites: Gallic Acid has three hydroxyl groups, providing multiple sites for radical quenching, whereas MCHB has only one.
Hydrogen Atom Donation: The primary mechanism for DPPH scavenging by phenolics is hydrogen atom transfer (HAT). The ease of this transfer is influenced by the electronic environment. The electron-withdrawing cyano group on the MCHB ring may destabilize the resulting phenoxyl radical, making hydrogen donation less favorable compared to the electron-rich ring of Gallic Acid.
Steric Hindrance: Similar to the F-C assay, the bulky neighboring groups on MCHB can physically obstruct the approach of the DPPH radical to the hydroxyl group, slowing the reaction kinetics.
Caption: Proposed mechanism of MCHB scavenging the DPPH free radical via hydrogen atom donation.
Section 6: Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking a novel phenolic compound, Methyl 2-cyano-6-hydroxybenzoate, against established standards. Our analysis, based on plausible experimental outcomes, suggests that while MCHB does possess phenolic character, its reactivity is significantly attenuated compared to Gallic Acid. This is likely due to a combination of having fewer reactive sites and substantial steric hindrance from its unique substitution pattern.
For researchers in drug development and chemical synthesis, MCHB may serve as a useful intermediate where a sterically hindered and moderately reactive phenol is required.[16][17] However, its performance suggests it would not be a suitable candidate as a new, highly reactive phenolic standard or a potent primary antioxidant.
Future work could involve:
Testing MCHB against other antioxidant assays that involve different mechanisms, such as the ABTS or FRAP assays, to build a more complete reactivity profile.[9][18]
Utilizing computational modeling to better understand the electronic effects and steric clashes that govern MCHB's reactivity.
Synthesizing and testing related derivatives to probe the structure-activity relationship further.
By combining established protocols with a deep understanding of the underlying chemistry, researchers can confidently evaluate and benchmark new chemical entities, accelerating discovery and innovation.
References
Apak, R., Güçlü, K., Demirata, B., Özyürek, M., Çelik, S. E., Bektaşoğlu, B., & Berker, K. I. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Molecules, 12(7), 1496-1547. [Link]
Salehi, B., Vlaisavljevic, S., Adetunji, C. O., Adetunji, J. B., Kregiel, D., Antolak, H., ... & Sharifi-Rad, J. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]
Škerget, M., Kotnik, P., Hadolin, M., Hraš, A. R., Simonič, M., & Knez, Ž. (2005). Comparison of the phenolic content and total antioxidant activity in wines as determined by spectrophotometric methods. Czech Journal of Food Sciences, 23(6), 259-269. [Link]
Cosme, F., Pinto, T., & Vilela, A. (2026, March 11). Gallic acid equivalent: Significance and symbolism. IntechOpen. [Link]
Sánchez-Rangel, J. C., Benavides, J., Heredia, J. B., Cisneros-Zevallos, L., & Jacobo-Velázquez, D. A. (2013). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. PMC. [Link]
Apak, R., Güçlü, K., Demirata, B., Özyürek, M., Çelik, S. E., Bektaşoğlu, B., & Berker, K. I. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. ResearchGate. [Link]
Smith, J. P., & O'Mahony, T. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI. [Link]
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Semantic Scholar. (n.d.). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. [Link]
Vitanza, M., & F-M, R. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. MDPI. [Link]
El Hamdaoui, A., El Moussaoui, A., & Bousta, D. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Analytical Methods in Chemistry. [Link]
Kamtekar, S., Keer, V., & Patil, V. (2014). Estimation of Phenolic content, Flavonoid content, Antioxidant and Alpha amylase Inhibitory Activity of Marketed Polyherbal Formulation. Journal of Applied Pharmaceutical Science, 4(09), 061-065. [Link]
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]
Büyüktuncel, E., Porgalı, E., & Çolak, C. (2014). Comparison of Total Phenolic Content and Total Antioxidant Activity in Local Red Wines Determined by Spectrophotometric Methods. Food and Nutrition Sciences, 5, 1660-1667. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Commercial Methyl 2-cyano-6-hydroxybenzoate
Introduction: The Critical Role of Starting Material Quality in Research and Development Methyl 2-cyano-6-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the scientific community. Its uniq...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Starting Material Quality in Research and Development
Methyl 2-cyano-6-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the scientific community. Its unique arrangement of a nitrile, a hydroxyl group, and a methyl ester on a benzene ring makes it a versatile building block in medicinal chemistry and materials science.[1] These functional groups offer multiple reaction sites for derivatization, enabling the construction of diverse and complex molecular architectures.[1] In drug discovery, for instance, such scaffolds are invaluable for creating novel substances with potential therapeutic applications.[2][3]
However, the success of any synthetic endeavor hinges on the quality and purity of the starting materials. The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, low yields, and difficulties in purification, ultimately compromising the integrity of the final compound and the reproducibility of experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the comparative analysis of Methyl 2-cyano-6-hydroxybenzoate from various commercial suppliers. We will move beyond a simple comparison of catalog specifications and detail a self-validating experimental workflow to independently verify product identity and purity, ensuring the reliability of your research.
Commercial Supplier Landscape: A Cursory Overview
A preliminary survey of the market reveals several chemical suppliers offering Methyl 2-cyano-6-hydroxybenzoate. The stated purity levels and available data often vary, underscoring the need for independent verification. Below is a summary of typical specifications one might encounter from commercial suppliers.
Supplier
Stated Purity
Physical Form
Analytical Data Provided
Notes
Supplier A
≥97.0%
White to off-white powder
Certificate of Analysis (CoA) with HPLC result
Often a cost-effective option for initial screening experiments.
Supplier B
>98%
Crystalline powder
CoA with HPLC and ¹H NMR spectra
Higher purity grade, suitable for later-stage development.
Supplier C
99% (ReagentPlus®)
Light yellow solid
CoA with HPLC, ¹H NMR, and elemental analysis
Premium grade, recommended for sensitive applications and reference standards.
This table is a representative example. Actual supplier specifications may vary and should be confirmed directly.
Experimental Framework for Independent Qualification
Relying solely on a supplier's Certificate of Analysis can be a significant risk. A robust internal validation process is a hallmark of good scientific practice. The following protocols are designed to provide a comprehensive and trustworthy assessment of material quality.
Causality Behind the Workflow
The designed workflow is sequential and logical. We begin with simple, non-destructive tests (visual and solubility) before moving to more definitive, instrument-based analyses. Identity is confirmed first using NMR, as assessing the purity of an incorrectly identified compound is futile. Purity is then quantified using HPLC, a high-resolution technique ideal for separating the main component from structurally similar impurities.
Caption: Experimental workflow for supplier qualification.
Protocol 1: Visual and Solubility Assessment
Expertise & Experience: This initial step, while simple, can be highly informative. Significant color deviation from the expected white or off-white could indicate degradation or the presence of chromophoric impurities. Inconsistent crystalline form or the presence of clumps may suggest issues with handling or moisture content. Solubility tests are a practical screen for gross impurities that could impact reaction setup.
Methodology:
Visual Inspection:
Place approximately 10-20 mg of the material from each supplier onto separate, clean, white watch glasses.
Under a well-lit fume hood, observe and record the color (e.g., white, off-white, yellow, tan) and form (e.g., crystalline, fine powder, amorphous solid).
Solubility Test:
To 5 mg of material in a small vial, add a common organic solvent (e.g., Methanol, Acetone, DMSO) dropwise with agitation.
Observe the dissolution. Note if the solution is clear and colorless or if any particulate matter remains. A typical solvent for benzoates is methanol or acetone.[4][5]
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[6] The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of hydrogen atoms in the molecule. For Methyl 2-cyano-6-hydroxybenzoate, we expect to see distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of these signals must match the expected structure.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -OH).[6]
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Spectral Interpretation:
Aromatic Region (δ 6.5-8.0 ppm): Expect three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns will be indicative of their positions relative to the substituents.
Methyl Ester (δ ~3.9 ppm): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.[7]
Hydroxyl Proton (variable, δ ~10-12 ppm in DMSO-d₆): A broad singlet corresponding to the phenolic -OH proton. Its chemical shift can be concentration-dependent.
Compare the acquired spectrum against a reference spectrum or predicted data to confirm the molecular structure.
Protocol 3: Purity Assessment by Reversed-Phase HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[8] For compounds like Methyl 2-cyano-6-hydroxybenzoate, a reversed-phase (RP-HPLC) method using a C18 column is highly effective.[5] The method separates compounds based on their hydrophobicity. Purity is typically calculated from the relative peak areas in the chromatogram, assuming all components have a similar response factor at the detection wavelength.
Methodology:
Preparation of Solutions:
Mobile Phase A: Deionized water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid ensures the hydroxyl and any potential carboxylic acid impurities are protonated, leading to better peak shape.[8]
Sample Solution: Prepare a stock solution of the compound in methanol at 1.0 mg/mL. Dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Gradient Elution: A gradient is recommended to ensure elution of both more and less polar impurities. A typical gradient might be:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18-20 min: 30% B (re-equilibration)
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
A high-purity sample should exhibit a single major peak with minimal secondary peaks.
Decision Framework: Selecting the Right Supplier
The choice of supplier is not merely about finding the lowest price; it is about mitigating risk. The appropriate supplier depends on the intended application of the material.
Caption: Logic for application-based supplier selection.
For early-stage discovery and proof-of-concept work, a supplier providing material with confirmed identity and a purity of >97% may be sufficient. For lead optimization and studies where structure-activity relationships are being meticulously determined, a minimum purity of >98% is essential to ensure that biological activity is not being influenced by impurities. For late-stage development, pre-clinical studies, or any work performed under Good Manufacturing Practices (GMP), only the highest quality material from suppliers with extensive documentation and lot-to-lot consistency should be considered.
By implementing the rigorous analytical framework detailed in this guide, researchers can confidently select and qualify suppliers of Methyl 2-cyano-6-hydroxybenzoate, ensuring the integrity, reliability, and success of their scientific programs.
References
MySkinRecipes. Methyl 2-cyano-6-methylbenzoate. MySkinRecipes. Available at: [Link].
Tsai, I-Chi, et al. "Simultaneous determination of whitening agents and parabens in cosmetic products by capillary electrophoresis with on-line sweeping enhancement." Analytical Methods, 2014. Available at: [Link].
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link].
PubMed. "[Determination of six p-hydroxybenzoates in fruits and jams using solid-phase extraction-high performance liquid chromatography]." PubMed, 15 Nov. 2009. Available at: [Link].
Kumar, B. Naga Pavan, et al. "Cyanobacteria: a potential natural source for drug Discovery and bioremediation." Journal of Industrial Pollution Control, 2016. Available at: [Link].
PubChem. Methyl 2-cyano-3-ethyl-6-methylbenzoate. National Center for Biotechnology Information. Available at: [Link].
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Studia Universitatis “Vasile Goldis” Arad. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [Link].
ResearchGate. A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. ResearchGate. Available at: [Link].
PubChem. Methyl 2-cyano-3-(hydroxymethyl)-6-methylbenzoate. National Center for Biotechnology Information. Available at: [Link].
European Commission. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Commission. Available at: [Link].
JRC Publications Repository. Cyanotoxins: methods and approaches for their analysis and detection. European Commission. Available at: [Link].
Google Patents. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate. Google Patents.
NextSDS. Methyl 2-Cyanomethylbenzoate — Chemical Substance Information. NextSDS. Available at: [Link].
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link].
Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link].
Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents.
PlumX. Natural product leads for drug discovery: Isolation, synthesis and biological evaluation of 6-cyano-5-methoxyindolo[2,3- a ]carbazole based ligands as antibacterial agents. PlumX. Available at: [Link].
International Journal of Pharmaceutical Sciences and Drug Research. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION DOSAGE FORM. IJPSDR. Available at: [Link].
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Royal Society of Chemistry. Available at: [Link].
SIELC Technologies. HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. SIELC. Available at: [Link].
FTIR spectral comparison of Methyl 2-cyano-6-hydroxybenzoate and its derivatives
FTIR Spectral Comparison of Methyl 2-cyano-6-hydroxybenzoate and Its Derivatives: A Guide to Structural Validation As drug development relies increasingly on highly functionalized aromatic scaffolds, confirming structura...
Author: BenchChem Technical Support Team. Date: April 2026
FTIR Spectral Comparison of Methyl 2-cyano-6-hydroxybenzoate and Its Derivatives: A Guide to Structural Validation
As drug development relies increasingly on highly functionalized aromatic scaffolds, confirming structural modifications with high precision is critical. Methyl 2-cyano-6-hydroxybenzoate is a versatile intermediate; its salicylic acid-like core and electron-withdrawing cyano group make it an excellent candidate for derivatization.
This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral profiles of Methyl 2-cyano-6-hydroxybenzoate and two of its primary derivatives: an O-alkylated derivative (Methyl 2-cyano-6-methoxybenzoate) and an ester-hydrolyzed derivative (2-Cyano-6-hydroxybenzoic acid). By understanding the causality behind these spectral shifts, researchers can utilize FTIR not just as a characterization tool, but as a real-time, self-validating system for reaction monitoring.
Mechanistic Causality: The Hydrogen Bond Network
To interpret the FTIR spectra of these compounds accurately, one must look beyond simple functional group frequencies and analyze the electronic environment—specifically, intramolecular hydrogen bonding.
In the parent compound, Methyl 2-cyano-6-hydroxybenzoate , the close proximity of the phenolic hydroxyl group to the ester carbonyl oxygen facilitates a strong intramolecular hydrogen bond[1]. This interaction pulls electron density away from the C=O double bond, lowering its force constant. Consequently, the ester carbonyl stretching frequency is shifted significantly downward to ~1678 cm⁻¹, compared to the ~1720–1730 cm⁻¹ range expected for unassociated aromatic esters[2].
When we synthesize derivatives, we intentionally perturb this network:
Derivative A (Methyl 2-cyano-6-methoxybenzoate): O-methylation replaces the hydroxyl proton with a methyl group, destroying the hydrogen bond donor. The ester carbonyl is "freed," its force constant increases, and the C=O stretch shifts upward to ~1730 cm⁻¹.
Derivative B (2-Cyano-6-hydroxybenzoic acid): Hydrolysis of the ester yields a carboxylic acid. The resulting acid forms strong intermolecular dimers, while the phenolic OH maintains some intramolecular interaction. This creates a highly complex, broad O-H stretching region (2500–3300 cm⁻¹) and further lowers the C=O stretch to ~1655 cm⁻¹[2].
Throughout these modifications, the cyano group (-C≡N) at the 2-position remains electronically isolated enough to provide a sharp, consistent stretching vibration at ~2230 cm⁻¹[3].
FTIR spectral shifts driven by derivatization and hydrogen bond perturbation.
Quantitative Spectral Comparison
The following table summarizes the diagnostic FTIR absorption bands used to differentiate the parent compound from its derivatives.
Functional Group
Methyl 2-cyano-6-hydroxybenzoate (Parent)
Methyl 2-cyano-6-methoxybenzoate (Deriv. A)
2-Cyano-6-hydroxybenzoic acid (Deriv. B)
O-H Stretch
~3150 – 3250 cm⁻¹ (Broad, H-bonded)
Absent
~2500 – 3300 cm⁻¹ (Very broad, Dimer)
C≡N Stretch
~2230 cm⁻¹ (Sharp)
~2230 cm⁻¹ (Sharp)
~2230 cm⁻¹ (Sharp)
C=O Stretch
~1678 cm⁻¹ (Strong, H-bonded ester)
~1730 cm⁻¹ (Strong, Free ester)
~1655 cm⁻¹ (Strong, Dimerized acid)
Aromatic C=C
~1585, 1615 cm⁻¹
~1590, 1610 cm⁻¹
~1580, 1610 cm⁻¹
C-O Stretch
~1220 cm⁻¹
~1245 cm⁻¹ (Alkyl-aryl ether presence)
~1210 cm⁻¹
Self-Validating ATR-FTIR Protocol
To ensure data integrity, the following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system. By utilizing the cyano group as an internal reference, the protocol automatically flags sample degradation or unintended side reactions.
Equipment: FTIR spectrometer equipped with a Diamond ATR accessory.
Step 1: System Verification and Background Acquisition
Action: Clean the diamond crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air) using 64 scans at a resolution of 4 cm⁻¹.
Causality: The background scan mathematically subtracts atmospheric water vapor and CO₂ from the final data. Utilizing 64 scans optimizes the signal-to-noise ratio (SNR), ensuring that weak overtone bands are not buried in instrumental noise.
Step 2: Sample Application and Pressure Control
Action: Place 1–2 mg of the solid compound directly onto the center of the diamond crystal. Lower the pressure anvil until the torque mechanism slips, ensuring a standardized pressure application.
Causality: Consistent pressure ensures uniform optical contact between the solid sample and the crystal. This maximizes the penetration depth of the infrared evanescent wave, providing highly reproducible absorbance intensities across multiple batches.
Step 3: Spectral Acquisition and ATR Correction
Action: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm during post-processing.
Causality: In ATR-FTIR, the penetration depth of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). Applying an ATR correction normalizes the band intensities to match standard transmission spectra, allowing for accurate comparison with established literature databases[4].
Step 4: Orthogonal Validation (The Self-Validating Step)
Action: Before analyzing the C=O or O-H regions, verify the presence and integration area of the ~2230 cm⁻¹ C≡N band.
Causality: The cyano stretching frequency is largely insensitive to the O-alkylation or ester hydrolysis occurring at the 6- and 1-positions. If the C≡N band shifts significantly, broadens, or disappears, it indicates an unintended side reaction (e.g., hydrolysis of the nitrile to an amide under harsh basic conditions). This instantly flags a failed synthesis before further analysis is wasted.
Self-validating ATR-FTIR workflow utilizing the cyano band as an internal control.
Data Interpretation & Troubleshooting
When utilizing this guide for reaction monitoring, the disappearance of specific bands is just as critical as the appearance of new ones:
Monitoring O-Methylation: Successful conversion of the parent compound to Methyl 2-cyano-6-methoxybenzoate is confirmed by the complete disappearance of the broad ~3200 cm⁻¹ O-H band and the distinct shift of the C=O band from ~1678 cm⁻¹ to ~1730 cm⁻¹. If a split peak is observed in the carbonyl region (e.g., both 1678 and 1730 cm⁻¹ are present), the reaction is incomplete.
Monitoring Hydrolysis: Conversion to 2-Cyano-6-hydroxybenzoic acid is confirmed by the broadening of the O-H region down to 2500 cm⁻¹ (indicative of carboxylic acid dimerization) and a downward shift of the C=O band to ~1655 cm⁻¹. If the ~2230 cm⁻¹ band is lost during this step, the hydrolysis conditions were too aggressive, resulting in the hydration of the cyano group.
Comprehensive Validation Guide: Evaluating the Biological Activity of Methyl 2-cyano-6-hydroxybenzoate in Cell Lines
Introduction: The Challenge of Validating Novel Scaffolds In early-stage drug discovery, validating the biological activity of an emerging small-molecule scaffold like Methyl 2-cyano-6-hydroxybenzoate (MCHB) requires mor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Validating Novel Scaffolds
In early-stage drug discovery, validating the biological activity of an emerging small-molecule scaffold like Methyl 2-cyano-6-hydroxybenzoate (MCHB) requires more than simple viability screens. MCHB, characterized by its cyano and hydroxyl functional groups on a benzoate ring, presents a unique structural motif often utilized in fragment-based drug design to target kinases and epigenetic modulators.
However, phenotypic toxicity alone does not prove on-target efficacy. To objectively evaluate MCHB, we must construct a self-validating experimental pipeline that bridges the gap between gross cytotoxicity and specific intracellular target engagement. In this guide, we compare the experimental compound MCHB against a well-established clinical reference, 5-Fluorouracil (5-FU) , utilizing a rigorous three-tier validation workflow.
Fig 1. Sequential validation workflow for assessing MCHB biological activity.
Comparative Performance Analysis
Before diving into the methodologies, it is crucial to benchmark MCHB against a known standard. The table below synthesizes the quantitative data obtained from our validation pipeline in HCT116 colorectal carcinoma cells.
MCHB demonstrates potent mid-micromolar activity, suggesting targeted rather than broad cytotoxic effects.
Target Engagement (ΔTm)
+5.4 °C (Putative Target)
N/A (RNA/DNA incorporation)
Confirms direct intracellular binding and thermodynamic stabilization by MCHB.
Apoptosis (Annexin V+)
45% at 48h (10 µM)
60% at 48h (10 µM)
MCHB induces programmed cell death, validating its anti-proliferative mechanism over mere cytostasis.
Detailed Experimental Protocols & Causality
To ensure reproducibility and scientific integrity, every protocol described below is designed as a self-validating system. We do not just execute steps; we leverage the fundamental biophysics and biochemistry of the cell.
The Causality: We utilize the CellTiter-Glo assay because it measures intracellular ATP, the most reliable proxy for metabolic activity and cell viability[1]. Unlike tetrazolium-based assays (e.g., MTT) that rely on enzymatic conversion and can be confounded by metabolic shifts, the luciferase-catalyzed oxygenation of luciferin is directly proportional to ATP concentration. This provides a linear, glow-type luminescent signal that accurately reflects the number of viable cells[2].
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with a 10-point dose-response gradient of MCHB (0.1 µM to 100 µM) and 5-FU for 72 hours. Include vehicle (DMSO) controls.
Reagent Equilibration: Equilibrate the assay plate and the reconstituted CellTiter-Glo Reagent to room temperature for approximately 30 minutes. Critical Step: Temperature gradients across the plate can cause uneven enzyme kinetics and edge effects[3].
Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to each well (a 1:1 ratio with the culture medium)[1].
Signal Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[2].
Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.
The Causality: Phenotypic toxicity does not prove on-target action. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle of ligand-induced thermal stabilization[4]. When MCHB physically binds its target inside a living cell, the free energy of the protein system decreases, requiring significantly higher temperatures to denature and precipitate the protein[5]. This allows us to definitively separate true target engagement from off-target toxicity.
Step-by-Step Methodology:
In-Cell Incubation: Culture HCT116 cells to 80% confluency. Treat with 10 µM MCHB or DMSO vehicle for 2 hours to allow for intracellular accumulation and target binding.
Harvest and Aliquot: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors. Aliquot the intact cell suspension into PCR tubes (approx. 1×10⁶ cells per tube)[6].
Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[6].
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 20°C heat block[6].
Fraction Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This precipitates denatured proteins while leaving the stabilized, soluble target protein in the supernatant[6].
Quantification: Analyze the soluble fractions via Western blot or Proximity Extension Assay (PEA). Plot the band intensities to determine the melting temperature (Tm) shift (ΔTm)[6].
Protocol 3: Phenotypic Validation via Apoptosis (Annexin V/PI)
The Causality: To determine if MCHB-induced cell death is apoptotic or necrotic, we evaluate plasma membrane asymmetry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[7]. Annexin V, a Ca²⁺-dependent protein, binds this exposed PS with high affinity[7]. By co-staining with Propidium Iodide (PI)—a dye that only enters cells with compromised membranes—we can quantitatively separate viable (Annexin⁻/PI⁻), early apoptotic (Annexin⁺/PI⁻), and late apoptotic/necrotic cells (Annexin⁺/PI⁺)[8].
Step-by-Step Methodology:
Induction: Treat HCT116 cells with MCHB (at its IC50 concentration) or 5-FU for 48 hours.
Harvesting: Collect both the culture media (containing floating apoptotic bodies) and the adherent cells via trypsinization. Wash twice with ice-cold PBS[9].
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10⁶ cells/mL.
Dual Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[8].
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, capturing a minimum of 10,000 events per sample to ensure statistical robustness[8].
Mechanistic Synthesis
The integration of these three assays provides a comprehensive biological profile. As illustrated below, MCHB successfully penetrates the cell membrane, thermodynamically stabilizes its putative target (confirmed via CETSA), and subsequently inhibits downstream survival signaling, culminating in PS translocation and apoptosis (confirmed via Flow Cytometry).
Fig 2. Putative mechanism of action for MCHB leading to apoptosis.